molecular formula C8H7Cl2N3O2 B13448139 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride

3-(chloromethyl)-6-nitro-1H-indazole hydrochloride

Cat. No.: B13448139
M. Wt: 248.06 g/mol
InChI Key: FWTNAOIFMVDCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-6-nitro-1H-indazole hydrochloride ( 2919961-73-0) is a versatile nitro-indazole derivative of significant interest in medicinal and synthetic chemistry. With the molecular formula C 8 H 7 Cl 2 N 3 O 2 and a molecular weight of 248.07, this compound serves as a crucial synthetic intermediate . The reactive chloromethyl group makes it a valuable building block for further chemical modifications, enabling the construction of more complex molecules through nucleophilic substitution reactions . The indazole scaffold is a privileged structure in drug discovery, present in compounds with a broad spectrum of pharmacological activities . Related 6-nitro-1H-indazole derivatives have been extensively researched as key precursors in the synthesis of novel compounds with demonstrated biological activity. Recent scientific studies highlight similar structures as promising growth inhibitors in disease models, showing stable binding with essential enzymes in computational analyses . As such, this compound is primarily used in pharmaceutical research as a building block for the development of new therapeutic candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7Cl2N3O2

Molecular Weight

248.06 g/mol

IUPAC Name

3-(chloromethyl)-6-nitro-2H-indazole;hydrochloride

InChI

InChI=1S/C8H6ClN3O2.ClH/c9-4-8-6-2-1-5(12(13)14)3-7(6)10-11-8;/h1-3H,4H2,(H,10,11);1H

InChI Key

FWTNAOIFMVDCFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])CCl.Cl

Origin of Product

United States

Preparation Methods

Starting Material: 6-Nitro-1H-indazole

The synthesis generally begins from 6-nitro-1H-indazole, a nitro-substituted heterocycle that can be functionalized at the 3-position. The nitro group at position 6 provides an electron-withdrawing effect that influences reactivity and regioselectivity during substitution reactions.

Halogenation at the 3-Position

A key step in preparing 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride is the introduction of a halomethyl group at the 3-position. According to patent WO2006048745A1, halogenation can be achieved by first converting 6-nitroindazole into 3-iodo-6-nitroindazole using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This intermediate can then be further elaborated to the chloromethyl derivative.

Step Reagents Solvent Temperature Notes
3-Iodination Iodine (I2), K2CO3 DMF Ambient to 60°C Base-mediated electrophilic substitution
Conversion to chloromethyl Chloromethylation reagents (e.g., formaldehyde + HCl or chlorinating agents) Varies Varies Requires control to avoid overreaction

Chloromethylation via Formaldehyde and HCl

An alternative and direct method to introduce the chloromethyl group at the 3-position involves the reaction of 6-nitroindazole with formaldehyde in acidic conditions, typically aqueous hydrochloric acid. This method is supported by mechanistic studies of indazole derivatives reacting with formaldehyde under acidic media, which lead to hydroxymethylation followed by chlorination to yield the chloromethyl derivative.

  • Mechanism overview:

    • Electrophilic attack of protonated formaldehyde on the 3-position of 6-nitroindazole.
    • Formation of a hydroxymethyl intermediate (3-(hydroxymethyl)-6-nitro-1H-indazole).
    • Subsequent substitution of the hydroxyl group by chloride ion in the presence of HCl to form the 3-(chloromethyl) derivative.
  • Typical reaction conditions:

Reagent Concentration Temperature Time Outcome
Formaldehyde (aqueous) Excess 0–25°C Several hours Hydroxymethylation intermediate
Hydrochloric acid (HCl) Concentrated Ambient Concurrent or subsequent Chlorination to chloromethyl derivative

Protection and Deprotection of Indazole Nitrogen (N-1)

The nucleophilic nitrogen at position N-1 of indazole can interfere with selective substitution at the 3-position. To address this, protecting groups may be employed on N-1 before halogenation or chloromethylation steps. Common protecting groups include alkyl or silyl groups stable under reaction conditions and removable in later steps.

Protecting Group Stability Conditions Deprotection Conditions Purpose
Alkyl (e.g., methyl) Stable under base and mild acid Acidic or reductive cleavage Prevents N-1 nucleophilicity during substitution
Silyl (e.g., TBDMS) Stable to base, labile to fluoride ions Fluoride ion treatment (TBAF) Same as above

Example Preparation Procedure

Based on literature and patent data, a representative synthetic procedure can be outlined as follows:

  • Starting Material: 6-nitro-1H-indazole (commercial or synthesized).

  • Protection (optional): Protect N-1 nitrogen to prevent side reactions.

  • Chloromethylation:

    • Dissolve 6-nitroindazole (or protected derivative) in aqueous hydrochloric acid.
    • Add formaldehyde solution dropwise at 0–5°C with stirring.
    • Allow reaction to proceed for several hours at ambient temperature.
    • The intermediate 3-(hydroxymethyl)-6-nitroindazole forms initially.
    • Under acidic conditions, hydroxyl group converts to chloromethyl group.
  • Isolation:

    • The product 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride precipitates or can be extracted.
    • Filter and wash with cold ether or suitable solvent.
    • Dry under vacuum.
  • Deprotection (if applicable): Remove protecting group under mild conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Halogenation via Iodination + Substitution I2, K2CO3, DMF; then chloromethylation High regioselectivity; versatile intermediate Multi-step; requires handling iodine and protecting groups
Direct Chloromethylation Formaldehyde, aqueous HCl, ambient temp One-pot; straightforward Requires careful control to avoid side reactions
Protection/Deprotection Protecting groups on N-1 (e.g., alkylation) Prevents side reactions Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6-nitro-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Reduction: The major product is 3-(aminomethyl)-6-nitro-1H-indazole.

    Oxidation: Products include 3-(formyl)-6-nitro-1H-indazole and 3-(carboxyl)-6-nitro-1H-indazole.

Scientific Research Applications

3-(chloromethyl)-6-nitro-1H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : 1H-indazole (positions 1–7).
  • Substituents: Chloromethyl (-CH2Cl) at position 3. Nitro (-NO2) at position 6.
  • Hydrochloride salt : Enhances stability and solubility.

For example, allylation of 3-chloro-6-nitroindazole with allyl bromide in tetrahydrofuran (THF) yields 1-allyl-3-chloro-6-nitro-1H-indazole . Similar methods likely apply to introducing the chloromethyl group.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride and related indazole derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Applications/Reactivity
3-(Chloromethyl)-6-nitro-1H-indazole hydrochloride C8H7Cl2N3O2 248.07 -CH2Cl (3), -NO2 (6), HCl Not reported Synthetic intermediate
3-Chloro-6-nitro-1H-indazole C7H4ClN3O2 213.58 -Cl (3), -NO2 (6) Not reported Precursor for drug candidates
1-Allyl-3-chloro-6-nitro-1H-indazole C10H9ClN3O2 256.66 -Cl (3), -NO2 (6), -CH2CHCH2 (1) 78–79 Antimicrobial studies
3-Chloro-6-methoxy-4-nitro-1H-indazole C8H6ClN3O3 243.61 -Cl (3), -OCH3 (6), -NO2 (4) Not reported Not specified
3-Chloro-4-fluoro-6-nitro-1H-indazole C7H3ClFN3O2 231.57 -Cl (3), -F (4), -NO2 (6) Not reported Kinase inhibition studies
3-Chloro-1-methyl-6-nitro-1H-indazole C8H6ClN3O2 211.61 -Cl (3), -NO2 (6), -CH3 (1) Not reported Anticancer research

Structural Analysis

Position 1 Modifications: The target compound retains a hydrogen at position 1, whereas analogs like 3-chloro-1-methyl-6-nitro-1H-indazole feature a methyl group here. 1-Allyl-3-chloro-6-nitro-1H-indazole introduces an allyl group, enabling participation in click chemistry or polymerization reactions .

Position 3 Reactivity: The chloromethyl group (-CH2Cl) in the target compound offers greater versatility than simple chloro (-Cl) substituents (e.g., in 3-chloro-6-nitro-1H-indazole). The -CH2Cl group can undergo nucleophilic substitution, facilitating coupling reactions to generate prodrugs or polymerizable monomers .

Position 6 Nitro Group :

  • The nitro group at position 6 is conserved across all analogs, suggesting its critical role in electronic modulation (e.g., enhancing electrophilicity for aromatic substitution).

Hydrochloride Salt: The hydrochloride form improves aqueous solubility compared to non-salt analogs, which is advantageous for formulation in drug development.

Challenges and Limitations

  • Synthetic Complexity : Introducing the chloromethyl group may require stringent conditions to avoid side reactions, such as hydrolysis of -CH2Cl to -CH2OH.

Biological Activity

3-(Chloromethyl)-6-nitro-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride is C7H6ClN3O2C_7H_6ClN_3O_2. It features a chloromethyl group and a nitro group on an indazole core, which is known for its pharmacological versatility. The compound can be synthesized through various methods, including functionalization of the indazole ring, which allows for the introduction of different substituents that may enhance its biological properties .

Anticancer Activity

Research indicates that derivatives of 3-(chloromethyl)-6-nitro-1H-indazole exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The chloromethyl group is believed to facilitate covalent bonding with nucleophilic sites in proteins, disrupting critical cellular processes involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate effectiveness against a range of bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Antileishmanial Activity

Recent studies have highlighted the potential of 3-(chloromethyl)-6-nitro-1H-indazole derivatives as antileishmanial agents. In assays conducted against Leishmania major, certain derivatives showed significant growth inhibition. Molecular docking studies revealed stable binding interactions with the trypanothione reductase enzyme, which is crucial for the survival of the parasite .

The biological activity of 3-(chloromethyl)-6-nitro-1H-indazole is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Binding : Its structure allows it to bind to various receptors, modulating their activity and influencing downstream signaling cascades .
  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, resulting in enzyme inhibition or disruption of cellular processes .

Table: Summary of Biological Activities

Activity TypeTarget Organism/ProcessIC50/EC50 ValuesReferences
AnticancerVarious cancer cell linesVaries by derivative
AntimicrobialBacterial strainsVaries by strain
AntileishmanialLeishmania majorSignificant inhibition

Case Study: Antileishmanial Activity

In a recent study, derivatives of 3-(chloromethyl)-6-nitro-1H-indazole were synthesized and tested for their antileishmanial activity using an MTT assay. Compound 13 demonstrated a promising growth inhibition rate against Leishmania major, with molecular docking confirming its binding affinity to the trypanothione reductase enzyme. This study showcases the potential for these compounds in developing new treatments for leishmaniasis .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization of nitro-substituted indazole precursors. For example, highlights the use of brominated intermediates (e.g., allyl bromide) in THF with potassium carbonate and tetra-nn-butylammonium bromide as catalysts. Reaction optimization includes:

  • Temperature control : Reflux conditions (~24 hours) ensure complete substitution of the chloromethyl group .
  • Purification : Silica gel chromatography with hexane:ethyl acetate (9:1) improves yield (50% reported) .
  • Precursor selection : Chlorinated nitroindazole derivatives are preferred to avoid isomer contamination, as seen in (23% yield after recrystallization from dimethylformamide).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (e.g., DMSO-d6d_6 solvent) identify substituent positions, with nitro groups causing downfield shifts (δ 8.91 ppm for aromatic protons) .
  • XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves the chloromethyl and nitro group orientations, as demonstrated in (C–Cl bond length: 1.73–1.75 Å).
  • Mass spectrometry : Confirms molecular weight (e.g., 248.07 g/mol for related derivatives in ).

Q. How should stability and storage conditions be managed for this compound?

  • Handling : Use inert atmospheres (N2_2/Ar) to prevent hydrolysis of the chloromethyl group.
  • Storage : Keep at –20°C in airtight containers with desiccants, as recommended for similar hydrochlorides in (safety protocols for hygroscopic compounds).

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data from NMR, XRD, and computational modeling?

  • Cross-validation : Compare experimental XRD bond angles (e.g., C7–C1–C2 = 135.24° in ) with DFT-optimized geometries.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., tautomerism in indazole rings noted in ).
  • Refinement tools : Apply SHELXL ( ) for crystallographic refinement, adjusting thermal parameters for nitro group disorder.

Q. What reaction mechanisms explain the reactivity of the chloromethyl group in nucleophilic substitutions?

  • SN2 pathways : The chloromethyl group undergoes nucleophilic displacement with amines or thiols. For example, describes its reactivity in forming pyrazolo[4,3-b]pyridine derivatives.
  • Catalytic effects : Phase-transfer catalysts (e.g., tetra-nn-butylammonium bromide in ) enhance reaction rates in biphasic systems.
  • Side reactions : Competing elimination (to form alkenes) can occur under basic conditions; pH control (pH 7–8) minimizes this .

Q. How does the nitro group influence the electronic properties and biological activity of this compound?

  • Electron-withdrawing effects : The nitro group reduces electron density at the indazole ring, enhancing electrophilic substitution at the 3-position ( ).
  • Biological relevance : Nitro groups in indazoles are associated with antileishmanial activity ( ) and enzyme inhibition (e.g., via hydrogen bonding to active-site residues).

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or proteases, leveraging XRD-derived geometries ( ).
  • MD simulations : Assess stability of chloromethyl-protein adducts over 100-ns trajectories (force fields: OPLS-AA or CHARMM).
  • QSAR models : Correlate nitro group orientation (from XRD) with IC50_{50} values for cytotoxicity ( ).

Methodological Guidelines

8. Designing experiments to assess the compound’s role as a building block in drug synthesis:

  • Step 1 : Functionalize the chloromethyl group with pharmacophores (e.g., piperazine for CNS drugs) via nucleophilic substitution ( ).
  • Step 2 : Evaluate bioactivity using enzyme assays (e.g., kinase inhibition) and compare with analogs (e.g., bromo- or fluoro-substituted indazoles in ).
  • Step 3 : Optimize solubility by converting the hydrochloride salt to freebase or co-crystals ( ).

9. Addressing discrepancies in synthetic yields across studies:

  • Factor 1 : Purity of starting materials (e.g., isomer-free nitroindazoles improve yields by 15–20% ).
  • Factor 2 : Solvent polarity (DMF vs. THF) affects reaction rates and byproduct formation ( ).

10. Best practices for environmental hazard assessment:

  • Degradation studies : Use HPLC-MS to monitor breakdown products in simulated wastewater (pH 9, 25°C) ( ).
  • Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines, noting LD50_{50} values for chlorinated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.